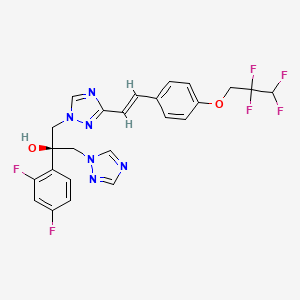

(+)-(R)-2-(2,4-Difluorophenyl)-1-(3-((E)-4-(2,2,3,3-tetrafluoropropoxy)styryl)-1,2,4-triazol-1-yl)-3-(1,2,4-triazol-1-yl)propan-2-ol

概要

説明

ICI-D0870は、アストラゼネカ製薬によって開発された低分子薬です。 これは、シトクロムP450 51阻害剤としての役割で知られており、感染症、特にトリパノソーマ・クルージ(シャーガス病の原因となる原生動物寄生虫)によって引き起こされる感染症の治療に重要です .

準備方法

合成経路と反応条件

ICI-D0870の合成には、複数の段階が含まれます。

縮合反応: 最初の段階では、ジメチルホルムアミド中でナトリウムヒドリドを用いて、4-クロロベンゾニトリルと2,2,3,3-テトラフルオロプロパノールを縮合させて、4-(2,2,3,3-テトラフルオロプロポキシ)ベンゾニトリルを生成します。

還元: 次に、この中間体は、トルエン中でジイソブチルアルミニウムヒドリドを用いて、対応するベンザルデヒドに還元されます。

ジエトキシホスホリル酢酸エチルエステルとの縮合: 次に、ベンザルデヒドは、テトラヒドロフラン中で水酸化カリウムの存在下、ジエトキシホスホリル酢酸エチルエステルと縮合させて、(E)-4-(2,2,3,3-テトラフルオロプロポキシ)桂皮酸エチルエステルを生成します。

けん化: エステルは、エタノール-水中で水酸化ナトリウムを用いて、対応する酸にけん化されます。

アミド化: 酸は、塩化チオニルで処理した後、トルエン中で水性アンモニアで処理することにより、対応するアミドに変換されます。

トリアゾールの生成: 次に、アミドは、ジクロロメタン中でトリメチルオキソニウムテトラフルオロホウ酸を用いて、ホルミルヒドラジドと縮合させて、トリアゾール誘導体を生成します.

工業生産方法

ICI-D0870の工業生産は、同様の合成経路に従いますが、より大規模で行われ、収率と純度が最適化されています。連続フロー反応器と自動合成プラットフォームの使用は、プロセスの効率とスケーラビリティを向上させることができます。

化学反応の分析

反応の種類

ICI-D0870は、次のような様々な化学反応を起こします。

酸化: 特定の条件下では、酸化されて、異なる酸化状態を形成することができます。

還元: 還元反応は、その官能基を修飾して、その生物活性を変化させる可能性があります。

置換: 求核置換反応と求電子置換反応は、異なる置換基を導入して、その化学的性質を修飾することができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。

還元: 水素化リチウムアルミニウムと水素化ホウ素ナトリウムなどの還元剤が一般的に使用されます。

置換: 条件は導入される置換基によって異なりますが、典型的な試薬には、ハロゲン化物と有機金属化合物があります。

主な生成物

これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。例えば、酸化はカルボン酸またはケトンの生成につながる可能性があり、還元はアルコールまたはアミンの生成につながる可能性があります。

科学研究への応用

ICI-D0870は、様々な分野におけるその応用について広く研究されてきました。

化学: これは、シトクロムP450阻害剤とその他の分子との相互作用を研究するためのモデル化合物として役立ちます。

生物学: シトクロムP450 51阻害剤としてのその役割は、原生動物寄生虫の代謝経路の研究に役立ちます。

医学: ICI-D0870は、トリパノソーマ・クルージの増殖を阻害することにより、シャーガス病の治療に有望な結果を示しています.

産業: その合成と修飾は、新しい抗真菌剤と抗寄生虫剤の開発への洞察を提供します。

科学的研究の応用

ICI-D0870 has been extensively studied for its applications in various fields:

Chemistry: It serves as a model compound for studying cytochrome P450 inhibitors and their interactions with other molecules.

Biology: Its role as a cytochrome P450 51 inhibitor makes it valuable in studying the metabolic pathways of protozoan parasites.

Medicine: ICI-D0870 has shown promise in treating Chagas disease by inhibiting the growth of Trypanosoma cruzi.

Industry: Its synthesis and modification provide insights into the development of new antifungal and antiparasitic agents.

作用機序

ICI-D0870は、原生動物寄生虫におけるエルゴステロールの生合成に重要な役割を果たす酵素である、シトクロムP450 51を阻害することにより、その効果を発揮します。 この経路をブロックすることにより、ICI-D0870は寄生虫の細胞膜の完全性を破壊し、その死につながります .

類似化合物の比較

ICI-D0870は、その高い特異性と効力のために、シトクロムP450阻害剤の中でユニークです。類似の化合物には次のようなものがあります。

ケトコナゾール: 抗真菌剤として使用される別のシトクロムP450阻害剤。

フルコナゾール: シトクロムP450酵素も標的とする、広く使用されている抗真菌剤。

イトラコナゾール: 幅広い抗真菌活性で知られています。

これらの化合物と比較して、ICI-D0870は、特に他の治療法に抵抗性がある、原生動物感染症の治療において優れた効果を示しています .

類似化合物との比較

ICI-D0870 is unique among cytochrome P450 inhibitors due to its high specificity and potency. Similar compounds include:

Ketoconazole: Another cytochrome P450 inhibitor used as an antifungal agent.

Fluconazole: A widely used antifungal that also targets cytochrome P450 enzymes.

Itraconazole: Known for its broad-spectrum antifungal activity.

Compared to these compounds, ICI-D0870 has shown superior efficacy in treating protozoan infections, particularly those resistant to other treatments .

生物活性

The compound (+)-(R)-2-(2,4-Difluorophenyl)-1-(3-((E)-4-(2,2,3,3-tetrafluoropropoxy)styryl)-1,2,4-triazol-1-yl)-3-(1,2,4-triazol-1-yl)propan-2-ol is a novel antifungal agent that exhibits significant biological activity against various fungal pathogens. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound belongs to a class of triazole derivatives known for their antifungal properties. The structural formula includes multiple functional groups that enhance its biological activity:

- Difluorophenyl group : Contributes to lipophilicity and potential interactions with biological membranes.

- Triazole rings : Essential for antifungal activity through inhibition of ergosterol biosynthesis.

The primary mechanism of action for triazole compounds involves the inhibition of the enzyme 14-alpha lanosterol demethylase , a critical step in the ergosterol biosynthetic pathway. By disrupting ergosterol synthesis, these compounds compromise the integrity of fungal cell membranes, leading to cell death.

Antifungal Efficacy

Research indicates that this compound displays potent antifungal activity against several strains of Candida species and other pathogenic fungi. Comparative studies have shown that it outperforms traditional antifungal agents like ketoconazole in terms of efficacy and safety profiles.

| Pathogen | Minimum Effective Concentration (MEC) | Comparison with Ketoconazole |

|---|---|---|

| Candida albicans | 0.31 µg/mL | 20 days longer survival in mice |

| Aspergillus fumigatus | 0.25 µg/mL | Superior efficacy |

Case Studies

- In Vivo Studies : In murine models infected with Candida albicans, administration of the compound at a dose of 50 mg/kg resulted in a significant increase in mean survival time (MST) compared to controls treated with ketoconazole. The most active diastereoisomer showed a two-fold higher activity than its counterpart.

- In Vitro Assays : The compound was evaluated using the broth microdilution method to determine its minimum inhibitory concentration (MIC). Results indicated a strong correlation between structural modifications and enhanced antifungal activity.

Research Findings

Recent studies have focused on optimizing the pharmacokinetic properties of this compound through structural modifications. The introduction of various substituents has been shown to improve solubility and bioavailability:

- Tetrafluoropropoxy group : Enhances hydrophobic interactions with fungal membranes.

- Hydroxyl modifications : Increase binding affinity to target enzymes.

特性

CAS番号 |

141113-28-2 |

|---|---|

分子式 |

C24H20F6N6O2 |

分子量 |

538.4 g/mol |

IUPAC名 |

(2R)-2-(2,4-difluorophenyl)-1-[3-[(E)-2-[4-(2,2,3,3-tetrafluoropropoxy)phenyl]ethenyl]-1,2,4-triazol-1-yl]-3-(1,2,4-triazol-1-yl)propan-2-ol |

InChI |

InChI=1S/C24H20F6N6O2/c25-17-4-7-19(20(26)9-17)23(37,10-35-14-31-13-33-35)11-36-15-32-21(34-36)8-3-16-1-5-18(6-2-16)38-12-24(29,30)22(27)28/h1-9,13-15,22,37H,10-12H2/b8-3+/t23-/m1/s1 |

InChIキー |

FZEJTXCSLUORDW-DHXBXMGCSA-N |

SMILES |

C1=CC(=CC=C1C=CC2=NN(C=N2)CC(CN3C=NC=N3)(C4=C(C=C(C=C4)F)F)O)OCC(C(F)F)(F)F |

異性体SMILES |

C1=CC(=CC=C1/C=C/C2=NN(C=N2)C[C@](CN3C=NC=N3)(C4=C(C=C(C=C4)F)F)O)OCC(C(F)F)(F)F |

正規SMILES |

C1=CC(=CC=C1C=CC2=NN(C=N2)CC(CN3C=NC=N3)(C4=C(C=C(C=C4)F)F)O)OCC(C(F)F)(F)F |

外観 |

Solid powder |

Key on ui other cas no. |

149715-95-7 |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

2-(2,4-difluorophenyl)-1-(3-(4-(2,2,3,3-tetrafluoropropoxy)styryl)-1,2,4-triazol-1-yl)-3-(1,2,4-triazol-1-yl)propan-2-ol D 0870 D-0870 D0870 DO870 ICI 195,739 ICI 195739 ICI-195739 |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。